

Physicochemical Properties of 3-(Aminomethyl)-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-1H-indazole is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-tumor and kinase inhibition properties. A thorough understanding of the physicochemical properties of **3-(Aminomethyl)-1H-indazole** is fundamental for its application in drug discovery and development, influencing key pharmacokinetic and pharmacodynamic parameters such as absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a detailed overview of the known and predicted physicochemical properties of **3-(Aminomethyl)-1H-indazole**, methodologies for their determination, and the relevance of these properties in a drug development context.

Core Physicochemical Properties

A summary of the key physicochemical properties of **3-(Aminomethyl)-1H-indazole** is presented below. The data includes experimentally determined values where available, supplemented by high-confidence predicted values from reputable computational models.

Property	Value	Data Type
Molecular Formula	C ₈ H ₉ N ₃	-
Molecular Weight	147.18 g/mol	-
Melting Point	114-116 °C[1]	Experimental
Boiling Point	352.1 ± 17.0 °C at 760 mmHg	Predicted
pKa (most basic)	8.13	Predicted
logP	0.85	Predicted
Aqueous Solubility	13.59 g/L (logS = -1.01)	Predicted

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target interaction. Potentiometric titration is a highly accurate and standard method for pKa determination.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal (the half-equivalence point).

Detailed Methodology:

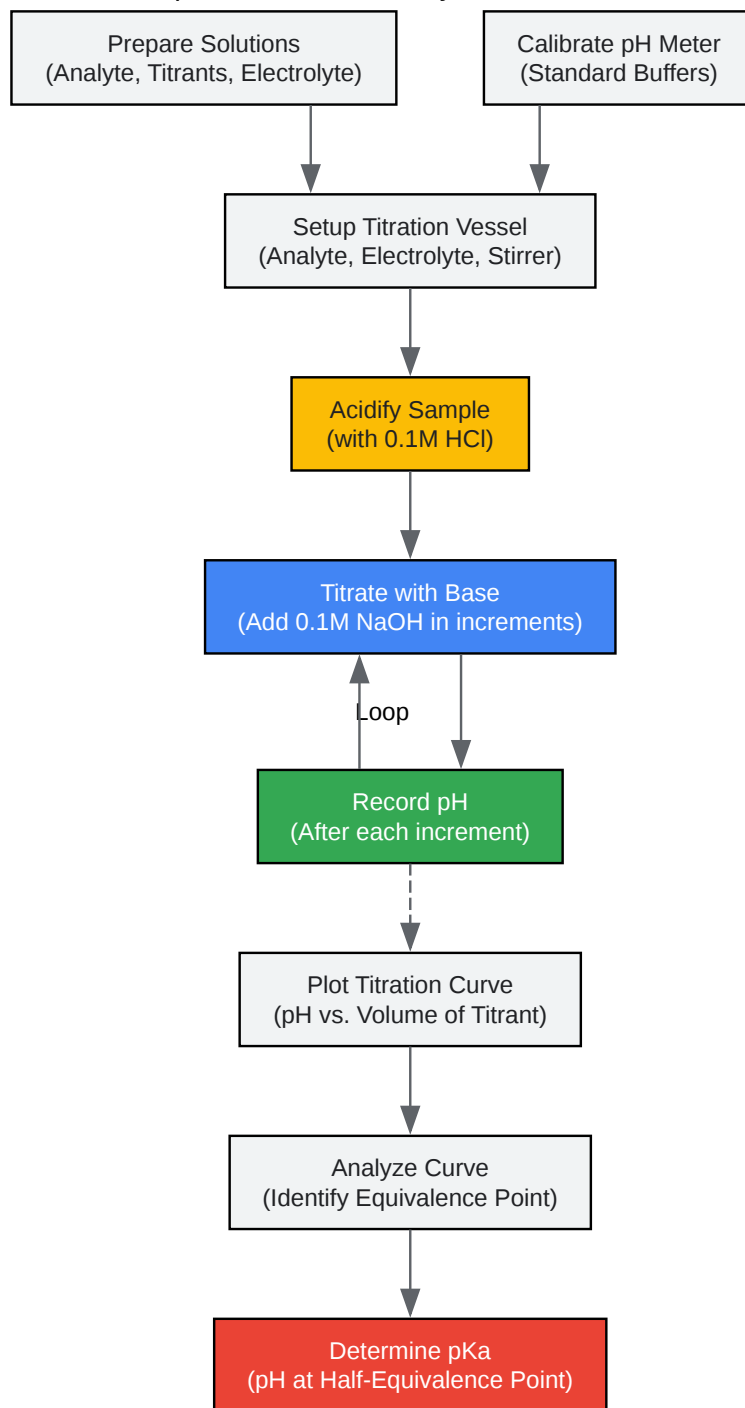
- Preparation of Solutions:
 - Prepare a stock solution of **3-(Aminomethyl)-1H-indazole** at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

- Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
- Prepare a solution of a background electrolyte (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength throughout the titration.
- Instrumentation and Calibration:
 - Use a calibrated potentiometer equipped with a pH electrode.
 - Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (typically 25 °C).
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the **3-(Aminomethyl)-1H-indazole** solution into a temperature-controlled titration vessel.
 - Add the background electrolyte.
 - If determining a basic pKa, make the solution acidic (e.g., to pH 2) with the standardized HCl.
 - Begin the titration by adding small, precise increments of the standardized NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

- The pKa is determined from the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

The following diagram illustrates the logical workflow for this experimental protocol.

Workflow for pKa Determination by Potentiometric Titration



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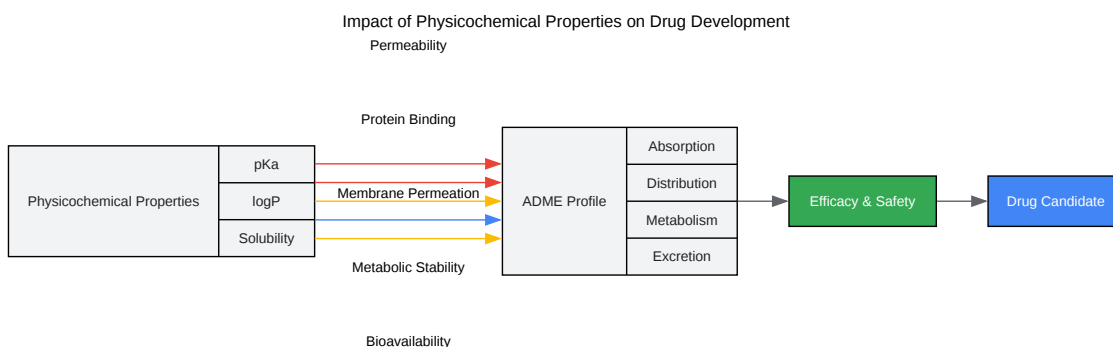
Caption: Logical workflow for determining pKa by potentiometric titration.

Relevance of Physicochemical Properties in Drug Development

The physicochemical properties of **3-(Aminomethyl)-1H-indazole** are pivotal in assessing its potential as a drug candidate.

- **Solubility:** The predicted high aqueous solubility is advantageous for formulation and bioavailability. The aminomethyl group and the nitrogen atoms in the indazole ring can act as hydrogen bond donors and acceptors, contributing to water solubility.
- **Lipophilicity (logP):** The predicted logP value of 0.85 suggests that the compound is relatively hydrophilic. This property is critical for cell membrane permeability. A balanced logP is often sought; while sufficient lipophilicity is needed to cross biological membranes, high lipophilicity can lead to poor solubility and increased metabolic clearance.
- **pKa:** The predicted basic pKa of 8.13 indicates that at physiological pH (7.4), a significant portion of **3-(Aminomethyl)-1H-indazole** will exist in its protonated, cationic form. This ionization state enhances aqueous solubility but can reduce passive diffusion across lipid membranes. Understanding the pKa is also crucial for predicting potential drug-drug interactions and for developing stable formulations.

The interplay of these properties governs the ADME profile of a compound. The following diagram illustrates the relationship between key physicochemical properties and their impact on the drug development process.



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Caption: Relationship between physicochemical properties and the drug development process.

Conclusion

This technical guide has summarized the core physicochemical properties of **3-(Aminomethyl)-1H-indazole**, providing both experimental and predicted data. Detailed methodologies for the experimental determination of these properties, particularly pKa, have been outlined to aid researchers in their laboratory work. The interplay between solubility, lipophilicity, and ionization state is critical for the progression of this and similar compounds through the drug discovery pipeline. The provided information serves as a foundational resource for scientists and professionals working with **3-(Aminomethyl)-1H-indazole**, enabling informed decisions in medicinal chemistry, formulation, and preclinical development.

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References

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
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